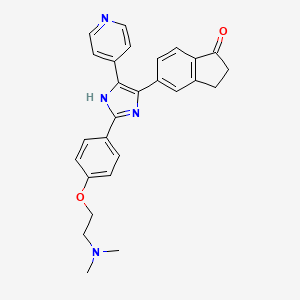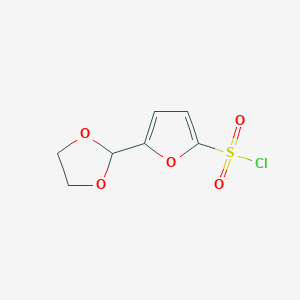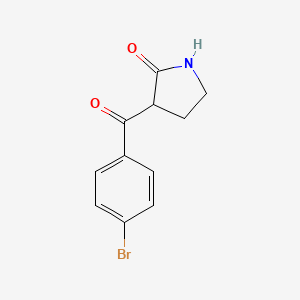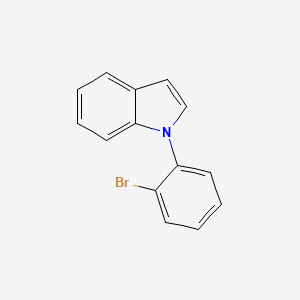
5-乙基-2,4-二羟基苯甲醛
概述
描述
5-Ethyl-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzaldehyde, featuring two hydroxyl groups at the 2 and 4 positions and an ethyl group at the 5 position.
科学研究应用
5-Ethyl-2,4-dihydroxybenzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that this compound is used in the synthesis of hydrazones, quinazolines, and schiff bases , which have a broad spectrum of biological activities .
Mode of Action
It’s known that it can be combined with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) to synthesize hydrazones, quinazolines, and schiff bases . These compounds have various biological activities, suggesting that 5-Ethyl-2,4-dihydroxybenzaldehyde may interact with its targets to induce changes at the molecular level .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The compound’s use in the synthesis of biologically active compounds suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the compound is stable under normal temperatures and pressures .
生化分析
Biochemical Properties
5-Ethyl-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s redox-active nature allows it to participate in electron transfer reactions, thereby influencing the activity of these enzymes. Additionally, 5-Ethyl-2,4-dihydroxybenzaldehyde can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of 5-Ethyl-2,4-dihydroxybenzaldehyde on cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in various cell types . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with superoxide dismutases and glutathione reductase can lead to an imbalance in reactive oxygen species, triggering oxidative stress responses and altering gene expression patterns.
Molecular Mechanism
At the molecular level, 5-Ethyl-2,4-dihydroxybenzaldehyde exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . The compound’s redox activity allows it to participate in electron transfer reactions, which can modulate enzyme activity and influence metabolic pathways. Additionally, 5-Ethyl-2,4-dihydroxybenzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-2,4-dihydroxybenzaldehyde can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over extended periods, 5-Ethyl-2,4-dihydroxybenzaldehyde may undergo oxidation, leading to the formation of degradation products that can have different biochemical activities. Long-term exposure to the compound has been observed to cause sustained oxidative stress and alterations in cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Ethyl-2,4-dihydroxybenzaldehyde in animal models are dose-dependent. At lower doses, the compound can enhance cellular antioxidation mechanisms, providing protective effects against oxidative stress . At higher doses, it can induce toxicity, leading to adverse effects such as tissue damage and impaired organ function. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
5-Ethyl-2,4-dihydroxybenzaldehyde is involved in several metabolic pathways, particularly those related to redox homeostasis . It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and other metabolites. The compound’s redox activity can affect metabolic flux, altering the balance of metabolites and impacting cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 5-Ethyl-2,4-dihydroxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the movement of 5-Ethyl-2,4-dihydroxybenzaldehyde across cellular membranes, affecting its distribution within tissues.
Subcellular Localization
The subcellular localization of 5-Ethyl-2,4-dihydroxybenzaldehyde is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Localization to these compartments can enhance the compound’s activity and function, allowing it to participate in localized redox reactions and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 5-Ethyl-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazides. For instance, combining 2,4-dihydroxybenzaldehyde with ethyl iodide under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for 5-Ethyl-2,4-dihydroxybenzaldehyde typically involve large-scale organic synthesis techniques. These methods often utilize solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity .
化学反应分析
Types of Reactions: 5-Ethyl-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: 5-Ethyl-2,4-dihydroxybenzoic acid.
Reduction: 5-Ethyl-2,4-dihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
相似化合物的比较
2,4-Dihydroxybenzaldehyde: Lacks the ethyl group at the 5 position, making it less hydrophobic and potentially altering its reactivity.
5-Methyl-2,4-dihydroxybenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
Uniqueness: 5-Ethyl-2,4-dihydroxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
5-ethyl-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(5-10)9(12)4-8(6)11/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGAXPPTGSSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582104 | |
| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-83-0 | |
| Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)





![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride](/img/structure/B1627009.png)







